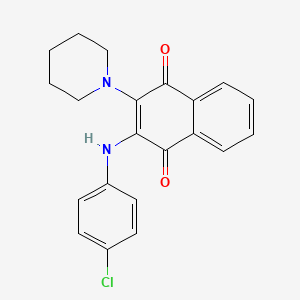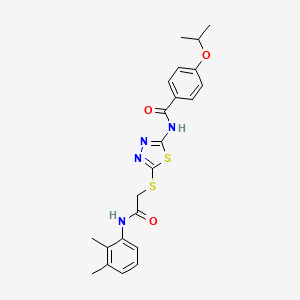![molecular formula C26H24FNO4 B2806014 2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid CAS No. 2138434-84-9](/img/structure/B2806014.png)
2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines and is removed during the final steps of synthesis . The compound also contains a carboxylic acid group, which is a common functional group in biochemistry, and a fluoromethylphenyl group, which could potentially contribute to the compound’s bioactivity.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Research
Chemical Synthesis Techniques : Fluorinated compounds are pivotal in the development of synthesis techniques due to their unique properties such as thermal stability and chemical inertness. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain fluorinated compounds, showcases the ongoing advancements in chemical synthesis strategies tailored to incorporate fluorine atoms efficiently and safely into complex molecules (Qiu et al., 2009).
Environmental and Health Impact Studies : Research on the environmental and health impacts of fluorinated compounds, including perfluorinated carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), is critical. These studies aim to understand the persistence, bioaccumulation, and toxic effects of fluorinated substances, guiding regulatory actions and the development of safer alternatives (Conder et al., 2008).
Fluorine in Protein Design : The integration of fluorine into proteins is a novel approach in protein engineering, exploiting the element's unique physicochemical properties to enhance protein stability and function. This area of research opens new avenues for creating proteins with tailored characteristics for biotechnological applications (Buer & Marsh, 2012).
Biomaterials and Drug Delivery Systems : The chemical modification of natural polymers to incorporate fluorinated moieties is an emerging field aiming at developing new biomaterials with enhanced properties. For instance, the synthesis of xylan esters containing fluorinated groups demonstrates the potential of such modifications in producing materials for drug delivery applications (Petzold-Welcke et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid” are currently unknown. This compound is structurally similar to other Fmoc-protected amino acids, which are commonly used in peptide synthesis
Mode of Action
Given its structural similarity to other fmoc-protected amino acids, it may be involved in peptide bond formation during protein synthesis . The Fmoc group is typically removed under basic conditions, allowing the free amine to form a peptide bond with the carboxyl group of another amino acid .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research data. It is possible that the compound could influence protein synthesis or degradation, given its structural similarity to other Fmoc-protected amino acids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, the Fmoc group is typically removed under basic conditions, so the compound’s activity could be affected by the pH of its environment . .
Propiedades
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4/c1-16-12-19(27)11-10-17(16)13-18(25(29)30)14-28-26(31)32-15-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-12,18,24H,13-15H2,1H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSPAMFBTFFFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138434-84-9 |
Source


|
| Record name | 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)
![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2805944.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2805945.png)
![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)
![[3-(Dimethylamino)phenyl]-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2805948.png)
![2-[(4-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B2805950.png)
![5-Ethyl-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2805952.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
